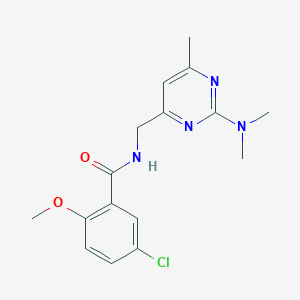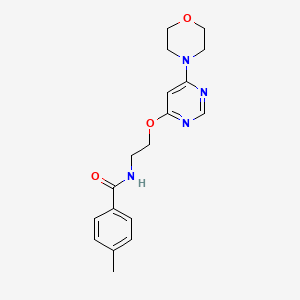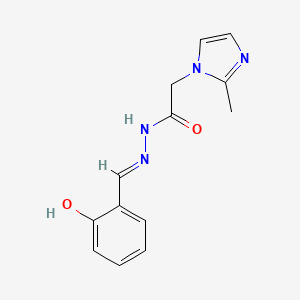![molecular formula C15H15ClFNO B2891200 4-Chloro-2-({[1-(4-fluorophenyl)ethyl]amino}methyl)phenol CAS No. 1042541-61-6](/img/structure/B2891200.png)
4-Chloro-2-({[1-(4-fluorophenyl)ethyl]amino}methyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Chloro-2-({[1-(4-fluorophenyl)ethyl]amino}methyl)phenol” is a biochemical compound with the molecular formula C15H15ClFNO and a molecular weight of 279.74 . It is used for proteomics research .
Synthesis Analysis
The compound can be synthesized in a methanolic medium . The Schiff base was derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature . The yield of the synthesis was reported to be 73.91% .Molecular Structure Analysis
The molecular structure of “this compound” consists of a central phenol group with a chlorine atom at the 4th position and a complex group at the 2nd position. This complex group contains a fluorophenyl group and an ethylamino group .Chemical Reactions Analysis
The compound has been used to form complexes with various metal ions such as Mn (II), Co (II), Ni (II), Cu (II), and Zn (II) . The “O” and “N” donor atoms of the Schiff base ligand participated in coordination with the metal (II) ions .Physical and Chemical Properties Analysis
The compound has a molecular weight of 279.74 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved papers.Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antidiabetic Activities : A study on 4-aminophenol derivatives, including compounds structurally similar to 4-Chloro-2-({[1-(4-fluorophenyl)ethyl]amino}methyl)phenol, found these compounds to exhibit broad-spectrum antimicrobial activity against various bacteria and fungi. They also demonstrated significant inhibitory activities against enzymes related to diabetes, suggesting potential antidiabetic properties (Rafique et al., 2022).
Fluorescence Detection Applications : Another research focused on a derivative of this compound, used in developing a fluorescent method for detecting cysteine over other amino acids. This work highlights the potential use of such compounds in biochemical detection and analytical chemistry (Liu et al., 2015).
Synthesis and Characterization of Metal Complexes : Research into the synthesis and characterization of metal complexes with a compound related to this compound was conducted, exploring its potential applications in the field of inorganic chemistry. This study also included antibacterial and antifungal screenings of these complexes (Pawar et al., 2016).
Development of Chemosensors : A study on 4-methyl-2,6-diformylphenol, a compound structurally related to the chemical , investigated its use in developing chemosensors. These chemosensors could detect various analytes, suggesting potential applications in environmental monitoring and analytical chemistry (Roy, 2021).
Antibacterial Agents Synthesis : Research involving the synthesis of new molecules with fluorine-containing phenyl groups, similar to this compound, demonstrated these compounds' potential as antibacterial agents. This study indicates possible applications in pharmaceuticals and medicinal chemistry (Holla et al., 2003).
Gastrokinetic Agent Development : A study on benzamides, including compounds structurally related to this compound, explored their potential as gastrokinetic agents. This research offers insights into the development of new drugs for gastrointestinal disorders (Kato et al., 1991).
Wirkmechanismus
Target of Action
It’s known that compounds with similar structures often interact with proteins or enzymes in the body, altering their function .
Mode of Action
It’s known that benzylic compounds can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure of the compound, which can alter its interaction with its targets .
Biochemical Pathways
It’s known that compounds of this nature can influence various biochemical pathways depending on their specific targets .
Pharmacokinetics
The molecular weight of the compound is 27974 , which can influence its bioavailability and pharmacokinetics.
Result of Action
Compounds with similar structures have been shown to exhibit antibacterial activity , suggesting that this compound may also have similar effects.
Action Environment
It’s known that factors such as temperature, ph, and the presence of other compounds can influence the action of chemical compounds .
Eigenschaften
IUPAC Name |
4-chloro-2-[[1-(4-fluorophenyl)ethylamino]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClFNO/c1-10(11-2-5-14(17)6-3-11)18-9-12-8-13(16)4-7-15(12)19/h2-8,10,18-19H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIHGYVRGQHZVKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)NCC2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2891118.png)


![4-(methylsulfonyl)-N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B2891126.png)


![4-Oxo-4-[4-(pentyloxy)phenyl]but-2-enoic acid](/img/structure/B2891130.png)
![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2891131.png)
![3-[[1-(9-Methylpurin-6-yl)piperidin-4-yl]methoxy]-5,6,7,8-tetrahydrocinnoline](/img/structure/B2891132.png)
![2-[2-[4-(2-Chlorophenyl)piperazin-1-yl]ethyl]isoindole-1,3-dione](/img/structure/B2891134.png)

![Ethyl 2-({[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B2891136.png)


